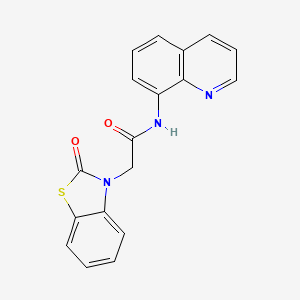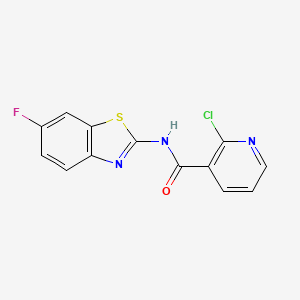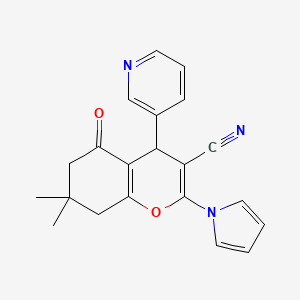![molecular formula C20H18N4O6 B11498107 1-(4-methoxyphenyl)-1'-methyl-6'-nitro-1',4'-dihydro-2H,2'H-spiro[pyrimidine-5,3'-quinoline]-2,4,6(1H,3H)-trione](/img/structure/B11498107.png)
1-(4-methoxyphenyl)-1'-methyl-6'-nitro-1',4'-dihydro-2H,2'H-spiro[pyrimidine-5,3'-quinoline]-2,4,6(1H,3H)-trione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(4-METHOXYPHENYL)-1’-METHYL-6’-NITRO-2’,4’-DIHYDRO-1’H-SPIRO[1,5-DIAZINANE-3,3’-QUINOLINE]-2,4,6-TRIONE is a complex organic compound with a unique spiro structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-METHOXYPHENYL)-1’-METHYL-6’-NITRO-2’,4’-DIHYDRO-1’H-SPIRO[1,5-DIAZINANE-3,3’-QUINOLINE]-2,4,6-TRIONE typically involves multi-step organic reactions. One common method includes the condensation of appropriate starting materials followed by cyclization and nitration steps. The reaction conditions often require the use of solvents like tetrahydrofuran and catalysts to facilitate the formation of the spiro structure .
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and safety. Techniques such as microwave-assisted synthesis can be employed to enhance reaction rates and yields .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinone derivatives.
Reduction: The nitro group can be reduced to an amine using reducing agents like tin(II) chloride.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the nitro group position.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Tin(II) chloride or hydrogenation with palladium on carbon.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-(4-METHOXYPHENYL)-1’-METHYL-6’-NITRO-2’,4’-DIHYDRO-1’H-SPIRO[1,5-DIAZINANE-3,3’-QUINOLINE]-2,4,6-TRIONE has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the development of new materials and compounds.
Medicine: Investigated for its potential therapeutic effects, particularly in cancer and inflammation models.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 5-(4-METHOXYPHENYL)-1’-METHYL-6’-NITRO-2’,4’-DIHYDRO-1’H-SPIRO[1,5-DIAZINANE-3,3’-QUINOLINE]-2,4,6-TRIONE involves its interaction with specific molecular targets. For example, it may inhibit enzymes by binding to their active sites, thereby blocking substrate access . The nitro group can also participate in redox reactions, influencing cellular oxidative stress pathways.
Comparison with Similar Compounds
Similar Compounds
5-(4-Methoxyphenyl)-1H-indole: Exhibits similar biological activities but differs in its core structure.
5-(4-Methoxyphenyl)-1H-imidazole: Another compound with comparable enzyme inhibition properties.
Uniqueness
The uniqueness of 5-(4-METHOXYPHENYL)-1’-METHYL-6’-NITRO-2’,4’-DIHYDRO-1’H-SPIRO[1,5-DIAZINANE-3,3’-QUINOLINE]-2,4,6-TRIONE lies in its spiro structure, which imparts distinct chemical and physical properties. This structure allows for unique interactions with biological targets and enhances its potential as a versatile compound in various applications.
Properties
Molecular Formula |
C20H18N4O6 |
|---|---|
Molecular Weight |
410.4 g/mol |
IUPAC Name |
1-(4-methoxyphenyl)-1'-methyl-6'-nitrospiro[1,3-diazinane-5,3'-2,4-dihydroquinoline]-2,4,6-trione |
InChI |
InChI=1S/C20H18N4O6/c1-22-11-20(10-12-9-14(24(28)29)5-8-16(12)22)17(25)21-19(27)23(18(20)26)13-3-6-15(30-2)7-4-13/h3-9H,10-11H2,1-2H3,(H,21,25,27) |
InChI Key |
KQYTXCUHZCDCLQ-UHFFFAOYSA-N |
Canonical SMILES |
CN1CC2(CC3=C1C=CC(=C3)[N+](=O)[O-])C(=O)NC(=O)N(C2=O)C4=CC=C(C=C4)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-amino-10-oxo-8-thiophen-2-yl-17-thia-5,15,19-triazahexacyclo[17.2.2.02,18.03,16.06,15.09,14]tricosa-2(18),3(16),4,6,9(14)-pentaene-7-carbonitrile](/img/structure/B11498032.png)
![N-(3-chlorophenyl)-2-{[4-methyl-5-(morpholin-4-ylmethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B11498040.png)
![4-fluoro-3-nitro-N-[2-(4-phenylpiperazin-1-yl)-5-(trifluoromethyl)phenyl]benzamide](/img/structure/B11498045.png)
![1-[4-(4-fluorophenyl)piperazin-1-yl]-2-{[4-(prop-2-en-1-yl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}ethanone](/img/structure/B11498049.png)

![2,2,2-trifluoroethyl 2-({[2-(2,7-dimethyl-1H-indol-3-yl)ethyl]amino}carbonyl)cyclohexanecarboxylate](/img/structure/B11498059.png)
![4-(2-fluorophenyl)-1-phenyl-4,7-dihydrofuro[3,4-b]pyridine-2,5(1H,3H)-dione](/img/structure/B11498061.png)

![5-(4-ethylphenyl)-3-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-4-[(4-methoxyphenyl)carbonyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11498071.png)
![2-[(4-chlorophenoxy)methyl]-1-(2-fluorobenzyl)-1H-benzimidazole](/img/structure/B11498077.png)
![2-[(E)-2-(4-chlorophenyl)ethenyl]-1-[3-(2-methylphenoxy)propyl]-1H-benzimidazole](/img/structure/B11498085.png)
![11-(4-fluorophenyl)-15-hexyl-2,2,9-trihydroxy-10-oxa-15-azatetracyclo[7.6.0.01,12.03,8]pentadeca-3,5,7,11-tetraene-13,14-dione](/img/structure/B11498088.png)
![4-cyclohexyl-13-(methoxymethyl)-11-methyl-5-[3-(trifluoromethyl)phenyl]-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(13),2(7),9,11-tetraen-6-one](/img/structure/B11498099.png)

